Dual Electrophilic Reactivity: Keto-Aldehyde vs. Mono-Aldehyde or Mono-Ketone Adamantane Derivatives
The target compound possesses two electrophilic carbons—the ketone carbonyl at C3 and the terminal aldehyde carbon at C1—enabling tandem condensation–cyclization with bis-nucleophiles (e.g., hydrazine, guanidine, thiourea) to form heterocycles in a single synthetic operation. Adamantane-1-carbaldehyde (CAS 2094-74-8) provides only one electrophilic site (aldehyde C=O; PSA = 17.07 Ų) and therefore cannot participate in tandem bis-electrophile condensations without a second carbonyl source [1]. 1-(Adamantan-1-yl)ethanone (1-acetyladamantane) provides only a ketone electrophile and cannot undergo aldehyde-specific condensations with amidines . The target compound's TPSA of 34.1 Ų—approximately double that of adamantane-1-carbaldehyde (17.07 Ų)—quantitatively reflects the presence of two hydrogen-bond-accepting carbonyl oxygens versus one [1].
| Evidence Dimension | Number of electrophilic carbonyl centers available for condensation |
|---|---|
| Target Compound Data | 2 electrophilic centers (ketone at C3 + aldehyde at C1); TPSA = 34.1 Ų |
| Comparator Or Baseline | Adamantane-1-carbaldehyde: 1 electrophilic center (aldehyde only); TPSA = 17.07 Ų. 1-(Adamantan-1-yl)ethanone: 1 electrophilic center (ketone only). |
| Quantified Difference | 2 vs. 1 electrophilic centers; TPSA ratio = 2.0× |
| Conditions | Computed molecular descriptors (PubChem 2.2 / XLogP3 3.0) |
Why This Matters
The dual electrophilic reactivity enables one-pot heterocyclic synthesis pathways that are inaccessible with monofunctional adamantane derivatives, reducing step count and improving synthetic efficiency.
- [1] PubChem CID 11127438. 3-(Adamantan-1-YL)-3-oxopropanal: TPSA = 34.1 Ų, XLogP3-AA = 2.2, H-bond acceptor count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/11127438 View Source
